8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired heterocyclic structures.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst choice, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted compounds.
Scientific Research Applications
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 8-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
The uniqueness of 8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-7-9-16(10-8-15)19-23-21(31-25-19)17-6-5-13-27-20(17)24-28(22(27)30)14-18(29)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYZARILWOTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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